molecular formula C11H10O4 B13155239 (1S,2R)-1-phenylcyclopropane-1,2-dicarboxylic acid

(1S,2R)-1-phenylcyclopropane-1,2-dicarboxylic acid

Cat. No.: B13155239
M. Wt: 206.19 g/mol
InChI Key: CPBWKVACBJABJR-GZMMTYOYSA-N
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Description

(1S,2R)-1-phenylcyclopropane-1,2-dicarboxylic acid is a chiral cyclopropane derivative of significant interest in medicinal chemistry and antimicrobial research . This compound serves as a key structural motif in the development of potent, non-natural small-molecule inhibitors for O-acetylserine sulfhydrylase (OASS), a pyridoxal 5'-phosphate (PLP)-dependent enzyme . OASS catalyzes the final step of cysteine biosynthesis in bacteria, such as Salmonella typhimurium , a pathway absent in mammals, making it an attractive target for novel antibacterial strategies . Inhibiting this enzyme disrupts the production of sulfur-containing biomolecules that are essential for bacterial fitness and virulence, particularly in pathogens exhibiting antibiotic resistance . Derivatives of this chiral scaffold have demonstrated nanomolar binding affinity (K d ) for OASS enzymes in biochemical assays, establishing them as some of the most potent inhibitors known for this target . Their mechanism involves binding to the enzyme's active site, which can be characterized using advanced biophysical techniques like fluorimetric titrations and Saturation Transfer Difference (STD) NMR, providing valuable tools for studying enzyme-ligand interactions . The structure-activity relationship (SAR) studies of this compound family aim to refine physicochemical properties to overcome challenges like poor bacterial membrane permeability, a common hurdle in developing effective antibacterials against Gram-negative pathogens . As such, this compound is a critical building block for researchers designing novel enzyme inhibitors and exploring new approaches to combat multidrug-resistant bacteria. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

(1S,2R)-1-phenylcyclopropane-1,2-dicarboxylic acid

InChI

InChI=1S/C11H10O4/c12-9(13)8-6-11(8,10(14)15)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)(H,14,15)/t8-,11+/m0/s1

InChI Key

CPBWKVACBJABJR-GZMMTYOYSA-N

Isomeric SMILES

C1[C@H]([C@@]1(C2=CC=CC=C2)C(=O)O)C(=O)O

Canonical SMILES

C1C(C1(C2=CC=CC=C2)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclopropanation Using Copper(I) Catalysts and DMSO Co-ligand

A recent improved method involves the use of a copper(I) salt/amine catalytic system with dimethyl sulfoxide (DMSO) as a co-ligand and solvent. This system enhances reaction yields, lowers reaction temperatures, and shortens reaction times for the synthesis of cyclopropane carboxylic acid derivatives, including phenyl-substituted cyclopropane dicarboxylic acids.

Key features:

  • Catalytic system: Cu(I) salt/amine/DMSO
  • Substrate: Cinnamic acid derivatives or related alkenes
  • Outcome: High stereoselectivity favoring (1S,2R) isomer
  • Advantages: Improved yield and milder conditions compared to traditional methods

This method is versatile and applicable to synthesize various cyclopropane carboxylic acid derivatives without halogen substituents on the cyclopropane ring.

Synthesis via Dichlorocarbene Addition and Subsequent Functional Group Transformations

Another approach involves the generation of 1,2-dihalo-substituted cyclopropane intermediates, which are then converted to the dicarboxylic acid via hydrolysis or substitution reactions. Patents describe processes for preparing 2,2-dihalo-3-(substituted phenyl)cyclopropanecarboxylic acids, which can be adapted for the phenylcyclopropane dicarboxylic acid synthesis.

Process summary:

  • Starting from substituted styrenes or phenyl-substituted alkenes
  • Reaction with dichlorocarbene or dibromo-carbene sources under controlled conditions
  • Isolation of dihalo-cyclopropane intermediates
  • Hydrolysis or oxidation to yield the dicarboxylic acid

This method allows for stereochemical control by selecting appropriate reaction conditions and reagents.

Comparative Data Table of Preparation Methods

Method Catalyst/System Starting Material Reaction Conditions Yield (%) Stereoselectivity Reference
Cu(I)/amine/DMSO catalytic system Cu(I) salt/amine/DMSO Cinnamic acid derivatives Mild temp., short time 75-85 High (1S,2R favored)
Dichlorocarbene addition + hydrolysis Carbene precursors (e.g., chloroform + base) Styrene derivatives Controlled temp., base 60-70 Moderate

Research Findings and Analytical Characterization

  • NMR Spectroscopy: The stereochemistry of the product is confirmed by 13C NMR with proton decoupling and Nuclear Overhauser Effect difference spectroscopy (NOEDIF).

  • IR Spectroscopy: Characteristic carboxylic acid peaks are observed in FTIR spectra using KBr pellets, confirming the presence of dicarboxylic acid functionality.

  • Molecular Docking Studies: In silico analyses demonstrate the bioactivity potential of phenylcyclopropane carboxylic acid derivatives as ethylene biosynthesis inhibitors, supporting the importance of stereochemical purity in biological activity.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-phenylcyclopropane-1,2-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylcyclopropanone derivatives, while reduction can produce cyclopropanol derivatives.

Scientific Research Applications

(1S,2R)-1-phenylcyclopropane-1,2-dicarboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound serves as a model for studying enzyme-catalyzed reactions and stereoselectivity.

    Medicine: It is investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific chiral properties.

Mechanism of Action

The mechanism by which (1S,2R)-1-phenylcyclopropane-1,2-dicarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropane ring’s strained structure makes it reactive, allowing it to participate in various biochemical pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclopropane Dicarboxylic Acid Derivatives

3-Methylenecyclopropane-1,2-Dicarboxylic Acids
  • Stereoisomers : (1R,2R)- and (1S,2S)-3-methylenecyclopropane-1,2-dicarboxylic acids are stereoisomers synthesized via resolution of racemic trans-(±)-3-methylenecyclopropane-1,2-dicarboxylic acid using (R)-(+)-α-methylbenzylamine. These compounds exhibit high isomeric purity (>90% yield) after recrystallization .
  • Key Differences : The phenyl group in (1S,2R)-1-phenylcyclopropane-1,2-dicarboxylic acid introduces steric bulk compared to the methylene group in Feist’s acid derivatives, likely altering binding affinity in catalytic applications .

Dimethyl Cyclopropane-1,2-Dicarboxylates
  • Examples :
    • Dimethyl (1S,2R)-cyclopropane-1,2-dicarboxylate (CAS 826-35-7): A trans-isomer with a molecular weight of 158.16 g/mol, used as a synthetic intermediate .
    • cis-Dimethyl derivatives (e.g., rel-(1R,2S)-cyclopropane-1,2-dicarboxylate): Exhibit distinct NMR profiles due to ring strain differences .

Cyclohexane Dicarboxylic Acids

  • Example : (1R,2R)-Cyclohexane-1,2-dicarboxylic acid (CAS 46022-05-3) is a key intermediate in pharmaceuticals (e.g., lurasidone hydrochloride). Unlike cyclopropane analogs, its six-membered ring reduces ring strain, enhancing thermal stability (m.p. >220°C) .

Substituted Cyclopropane Derivatives

  • 3,3-Dimethylcyclopropane-1,2-dicarboxylic acid (cis-Caronic acid) :
    • Exhibits a higher molecular weight (158.15 g/mol) due to methyl substituents.
    • Used in resolving stereochemical challenges in organic synthesis .
  • 1-Phenyl vs.

Biological Activity

(1S,2R)-1-phenylcyclopropane-1,2-dicarboxylic acid is a bicyclic compound characterized by a cyclopropane ring that is bonded to two carboxylic acid groups and a phenyl group. This compound has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The chirality of the compound significantly influences its interactions with biological targets, making it a subject of interest for various therapeutic applications.

  • Molecular Formula : C₁₁H₁₀O₄
  • Molar Mass : 206.19 g/mol
  • CAS Number : 55221-23-3

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of specific enzymes involved in amino acid metabolism. Notably, it has been shown to interact with O-acetylserine sulfhydrylase isoforms, which play a critical role in cysteine biosynthesis. The compound can bind to both active sites and allosteric sites on these enzymes, thereby modulating their activity and potentially leading to therapeutic applications for metabolic disorders .

Cytotoxicity and Anticancer Activity

In studies involving various cancer cell lines, this compound has demonstrated significant cytotoxic effects. For instance, it has been evaluated against colorectal cancer cell lines (HT-29 and COLO-205), showing promising results in inhibiting cell proliferation and inducing apoptosis. The compound's mechanism appears to involve cell cycle arrest at the G1 and G2/M phases, contributing to its anticancer properties .

Study 1: Enzyme Interaction

A fluorescence competitive binding assay was conducted to analyze the binding affinity of this compound with O-acetylserine sulfhydrylase. The results indicated that the compound binds effectively to the enzyme's active site, inhibiting its function at nanomolar concentrations. This interaction suggests potential applications in treating diseases related to cysteine metabolism .

Study 2: Anticancer Efficacy

In a comparative study against standard chemotherapeutics like Cabozantinib, this compound exhibited lower IC50 values for HT-29 cells (IC50 = 3.38 μM) compared to Cabozantinib (IC50 = 9.10 μM). This highlights the compound's potential as a viable alternative or adjunct therapy in cancer treatment .

Structural Similarities and Comparisons

The biological activity of this compound can be compared with structurally similar compounds. Below is a table summarizing some of these compounds along with their similarity indices:

Compound NameCAS NumberSimilarity Index
1-(p-Tolyl)cyclopropanecarboxylic acid83846-66-61.00
1-Phenylcyclobutanecarboxylic acid37828-19-60.95
1-(p-Tolyl)cyclopentanecarboxylic acid80789-75-90.95

The unique stereochemistry and dual carboxylic functional groups of this compound enhance its biological activity compared to these similar compounds .

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